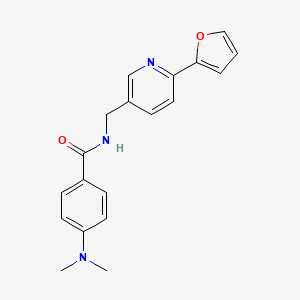

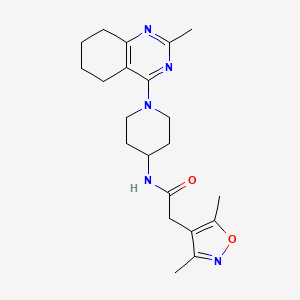

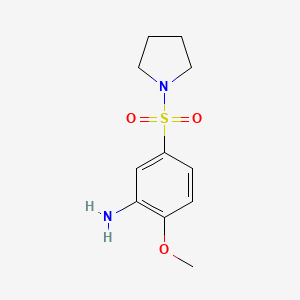

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as THU and has been synthesized using different methods. The following paper will discuss the synthesis method of THU, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Acetylcholinesterase Inhibitors

Research has explored the design and synthesis of flexible urea derivatives, including those structurally related to the specified compound, as potential inhibitors of acetylcholinesterase, a key enzyme in the pathology of neurodegenerative diseases like Alzheimer's. Studies have aimed to optimize the spacer length and conformational flexibility to enhance inhibitory activities, revealing that certain structural modifications can lead to compounds with potent antiacetylcholinesterase activity (Vidaluc et al., 1995).

Organic Synthesis Techniques

Another research focus has been on the synthesis techniques involving urea derivatives. For instance, the Lossen rearrangement facilitated by certain reagents for the synthesis of hydroxamic acids and ureas from carboxylic acids highlights a methodological advancement in organic chemistry. This approach allows for the efficient and racemization-free conversion of carboxylic acids to ureas, demonstrating a versatile and environmentally friendly synthetic route (Thalluri et al., 2014).

Hydrogel Formation

Research on low molecular weight hydrogelators has also been conducted, revealing that certain urea derivatives can form hydrogels in acidic conditions. The physical properties of these gels, such as morphology and rheology, can be tuned by the identity of the anion present, offering potential applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Neuropeptide Y5 Receptor Antagonists

In the realm of therapeutic research, trisubstituted phenyl urea derivatives have been investigated as antagonists of the neuropeptide Y5 receptor, which is involved in regulating food intake and energy homeostasis. The optimization of these compounds for in vitro potency against the receptor suggests their potential as therapeutic agents for obesity and related metabolic disorders (Fotsch et al., 2001).

Bioimaging Applications

A novel fluorescent sensor based on a urea derivative has been developed for the selective and sensitive detection of Al3+ ions. This sensor exhibits a "turn-on" fluorescence response in the presence of Al3+, indicating its potential for bioimaging applications and the monitoring of aluminum levels in biological systems (Wang et al., 2017).

Properties

IUPAC Name |

1-(2-hydroxy-2-thiophen-2-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c15-14(16,17)9-4-1-2-5-10(9)19-13(21)18-8-11(20)12-6-3-7-22-12/h1-7,11,20H,8H2,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIMQOIVDNOODX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydrop yridyl)]carboxamide](/img/structure/B2514677.png)

![1-(4-bromophenyl)-5-(4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2514679.png)

![Ethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]acetate](/img/structure/B2514686.png)

![2-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-1,3-dihydroinden-2-ol](/img/structure/B2514696.png)